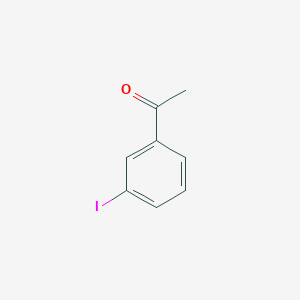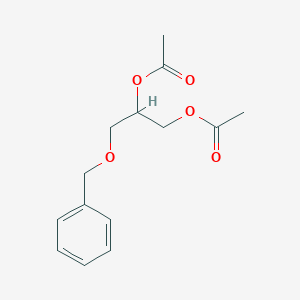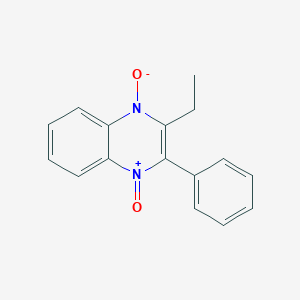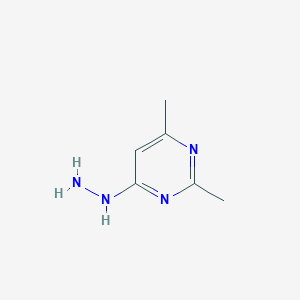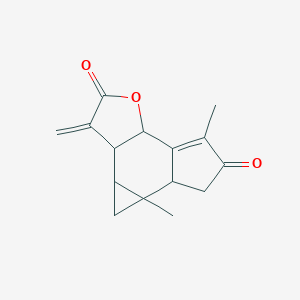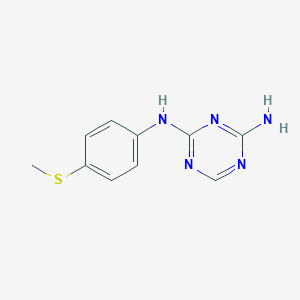
s-Triazine, 2-amino-4-(p-(methylthio)anilino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTA or amitrole, and it has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of DNA, RNA, and protein in cells. This leads to the death of cells, which can be beneficial in the treatment of cancer or in the control of weeds.
Efectos Bioquímicos Y Fisiológicos
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and thyroid dysfunction. It has also been shown to cause DNA damage and chromosomal abnormalities in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using s-Triazine, 2-amino-4-(p-(methylthio)anilino)- in lab experiments is that it is readily available and relatively inexpensive. However, one of the limitations of using this compound is that it can be toxic to cells and animals, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One area of research is the development of new herbicides that are more effective and less toxic than current herbicides. Another area of research is the development of new anti-cancer agents that target specific cancer cells without harming healthy cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Conclusion
In conclusion, s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its potential use as a herbicide and anti-cancer agent. While there are advantages to using this compound in lab experiments, it is important to be aware of its potential toxicity and limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Métodos De Síntesis
There are several methods for synthesizing s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One of the most common methods is the reaction of 4-nitroaniline with potassium thiocyanate to form 4-(methylthio)aniline. This compound is then reacted with cyanogen bromide to form s-Triazine, 2-amino-4-(p-(methylthio)anilino)-.
Aplicaciones Científicas De Investigación
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the field of agriculture, where it has been used as a herbicide to control weeds. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1083-47-2 |
|---|---|
Nombre del producto |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
Fórmula molecular |
C10H11N5S |
Peso molecular |
233.3 g/mol |
Nombre IUPAC |
2-N-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5S/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
Clave InChI |
NYYGPLHZTQTSKB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
SMILES canónico |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
Otros números CAS |
1083-47-2 |
Sinónimos |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



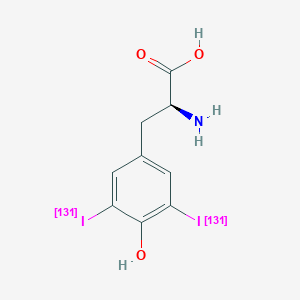

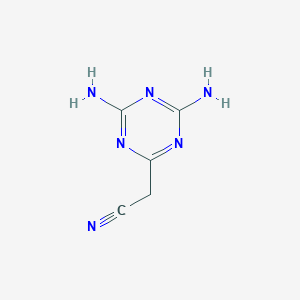
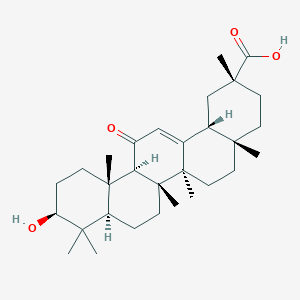

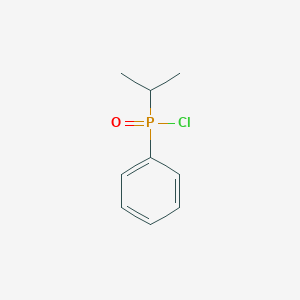
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)

